molecular formula C12H22O14S B13862612 beta-D-Galp6S-(1->4)-beta-D-Glcp

beta-D-Galp6S-(1->4)-beta-D-Glcp

Cat. No.: B13862612
M. Wt: 422.36 g/mol
InChI Key: NEVLAHFUHIDOLO-DCSYEGIMSA-N
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Description

β-D-Galp6S-(1→4)-β-D-Glcp is a sulfated disaccharide consisting of a 6-sulfated β-D-galactopyranose (Galp6S) linked via a β(1→4) glycosidic bond to a non-sulfated β-D-glucopyranose (Glcp) residue. This compound has an exact mass of 502.0779618 Da (determined via high-resolution mass spectrometry) and is classified as a glycosylglucose derivative . The sulfation at position 6 of the galactose moiety introduces a negatively charged sulfate group, which significantly impacts its physicochemical properties, such as solubility and interactions with proteins or receptors.

Properties

Molecular Formula

C12H22O14S

Molecular Weight

422.36 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

NEVLAHFUHIDOLO-DCSYEGIMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galp6S-(1->4)-beta-D-Glcp typically involves the selective sulfation of lactose. The reaction conditions often include the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled temperature and pH to ensure selective sulfation at the desired position .

Industrial Production Methods: Industrial production of beta-D-Galp6S-(1->4)-beta-D-Glcp may involve enzymatic methods using specific sulfotransferases that catalyze the transfer of sulfate groups to the hydroxyl groups of lactose. This method is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of beta-D-Galp6S-(1->4)-beta-D-Glcp involves its interaction with specific receptors on cell surfaces. The sulfate groups enhance the binding affinity of the compound to these receptors, facilitating various cellular processes. The molecular targets include proteins involved in cell signaling pathways, such as growth factor receptors and adhesion molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfated Disaccharides and Oligosaccharides

Compound Name Sulfation Positions Glycosidic Linkages Key Structural Features Biological Relevance References
β-D-Galp6S-(1→4)-β-D-Glcp Gal6 β(1→4) Single sulfation on galactose Potential ligand for sulfatase enzymes
β-D-Galp3S-(1→4)-β-D-Glcp6S Gal3, Glc6 β(1→4) Dual sulfation at Gal3 and Glc6 Mimics sulfated motifs in heparin
β-D-Galp6S-(1→4)-β-D-Glcp6S Gal6, Glc6 β(1→4) Dual sulfation on both residues Enhanced electrostatic interactions
α-L-Fucp-(1→2)-β-D-Galp6S-(1→4)-D-Glcp Gal6 α(1→2) + β(1→4) Fucose branch at Gal6S-Glcp Modulates cell adhesion in glycoproteins
β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc None β(1→3) + α(1→4) Branched fucose and N-acetylglucosamine Blood group antigen determinants
β-D-GlcpA-(1→3)-β-D-GalpNAc4S/6S GalNAc4S or 6S β(1→3) Sulfated chondroitin proteoglycan elements Cartilage integrity, cell signaling

Key Differences in Sulfation Patterns

  • Single vs. Dual Sulfation : β-D-Galp6S-(1→4)-β-D-Glcp has a single sulfate group on Gal6, whereas β-D-Galp3S-(1→4)-β-D-Glcp6S and β-D-Galp6S-(1→4)-β-D-Glcp6S feature dual sulfation. Dual sulfation increases negative charge density, enhancing interactions with cationic proteins like antithrombin III or growth factors .
  • Position-Specific Effects : Sulfation at Gal3 (as in β-D-Galp3S-(1→4)-β-D-Glcp6S) may mimic heparan sulfate motifs involved in anticoagulation, while sulfation at Gal6 (as in the target compound) is more analogous to keratan sulfate structures in corneal tissues .

Impact of Branching and Substituents

  • Branched Structures : The compound α-L-Fucp-(1→2)-β-D-Galp6S-(1→4)-D-Glcp (from ) includes a fucose branch, which can mediate selectin binding in immune responses. In contrast, the linear structure of β-D-Galp6S-(1→4)-β-D-Glcp may favor simpler enzyme-substrate interactions .
  • N-Acetylglucosamine (GlcpNAc) Inclusion: β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc () incorporates GlcpNAc, a common feature in blood group antigens, highlighting how non-sulfated residues expand functional diversity .

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